N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
説明
特性
IUPAC Name |
2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-18-14(23)8-21-13(9-22)7-20-16(21)25-10-15(24)19-6-11-2-4-12(17)5-3-11/h2-5,7,22H,6,8-10H2,1H3,(H,18,23)(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXPNYFHJXPPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₈FN₅O₂S
- Molecular Weight : 353.40 g/mol
Structural Features
The presence of a fluorobenzyl group and an imidazole moiety suggests potential interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide may involve:
- Inhibition of Enzymatic Activity : The thioacetamide group could interact with key enzymes, potentially inhibiting their activity.
- Receptor Modulation : The imidazole ring may serve as a scaffold for receptor binding, influencing cellular signaling pathways.
Therapeutic Applications
Research indicates that compounds with similar structures have been explored for various therapeutic applications, including:
- Anticancer Activity : Some derivatives exhibit significant cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The compound may demonstrate efficacy against certain bacterial strains.
Data Table: Biological Activity Overview
Study 1: Anticancer Effects
In a study examining the anticancer properties of related compounds, researchers found that derivatives with imidazole and thioacetamide groups showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of structurally similar compounds. Results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting a possible therapeutic role in treating infections.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of imidazole-containing compounds. For N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide, ongoing research aims to optimize its pharmacokinetic properties and broaden its therapeutic applications.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its combination of 4-fluorobenzyl, hydroxymethyl-imidazole, and methylamino-oxoethyl groups. Below is a comparative analysis with key analogs:
- 4-Fluorobenzyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 4-methoxyphenyl or chlorophenyl derivatives) .
- Methylamino-oxoethyl Side Chain: Introduces a polar, flexible moiety that may modulate receptor binding kinetics, contrasting with rigid aromatic substituents (e.g., trifluoromethoxy or nitrophenyl groups) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide, and how can side reactions be minimized?
- Methodological Answer : Multi-step synthesis typically involves coupling imidazole-thiol intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Side reactions, such as oxidation of thiol groups or hydrolysis of amides, are minimized by inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and anhydrous solvents. Thin-layer chromatography (TLC) and NMR monitoring are critical for tracking intermediate purity .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves substituent connectivity (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, imidazole C-S bond at δ 160–170 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹). Purity is validated via HPLC (>95%) with C18 columns and acetonitrile/water gradients .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2) due to structural similarity to thiadiazole-containing inhibitors . Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) and antimicrobial testing (Gram+/Gram− bacteria) are standard. Dose-response curves (IC₅₀ values) guide follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Systematically modify substituents:
- Fluorobenzyl group : Replace with chloro-/bromo-phenyl to assess halogen effects on target binding .
- Hydroxymethyl group : Substitute with methoxy or acetoxymethyl to probe steric/electronic impacts .
- Thioacetamide linkage : Compare with sulfoxide/sulfone derivatives for redox stability .
Biological testing at each step identifies critical pharmacophores .
Q. What mechanistic approaches elucidate its interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to enzyme active sites (e.g., COX-2 or kinase domains). Fluorescence quenching assays quantify protein-ligand binding constants (Kd). Isotopic labeling (³H/¹⁴C) tracks metabolic stability in microsomal preparations . Conflicting data (e.g., inconsistent IC₅₀ across cell lines) may require proteomics (e.g., affinity purification-MS) to identify off-target interactions .
Q. How can contradictions in biological data (e.g., varying potency across studies) be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., serum content, pH) or compound stability. Address via:
- Standardized protocols : Use identical cell lines/passage numbers and solvent controls (e.g., DMSO ≤0.1%) .
- Stability testing : Monitor compound degradation in PBS/buffer via LC-MS over 24–72 hours .
- Meta-analysis : Compare with structurally similar compounds (e.g., 4-fluorophenyl analogs in ) to contextualize results.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
